molecular formula C13H14N2O2 B1239751 (3E)-3-hydroxyimino-1-quinolin-2-ylbutan-1-ol

(3E)-3-hydroxyimino-1-quinolin-2-ylbutan-1-ol

Cat. No.: B1239751
M. Wt: 230.26 g/mol
InChI Key: BRHKOJCUSVQRPC-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4-(2-quinolinyl)-2-butanone oxime is a member of quinolines.

Scientific Research Applications

Molecular Recognition Applications

  • Optically Pure 2-(Quinolin-8-Yloxy)Cyclohexan-1-Ol as a Chiral Solvating Agent : This compound, obtained through chemical and bio-catalytic steps, has been used for molecular recognition of the enantiomers of acids via NMR or fluorescence spectroscopy. It effectively discriminates isomers of α-substituted carboxylic acids, phosphoric acids, and amino acids (Khanvilkar & Bedekar, 2018).

Anti-Corrosion Applications

  • Anti-Corrosion Performance in Acidic Medium : 8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion properties on mild steel in hydrochloric acid. These compounds act as cathodic inhibitors, with significant efficiency at high concentrations (Douche et al., 2020).

Pharmaceutical Applications

  • Synthesis and Antiproliferative Evaluation : Indeno[1,2-c]quinoline derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. These derivatives showed significant activity, suggesting potential in cancer treatment (Tseng et al., 2006).

Fluorescence and Chemosensory Applications

  • Ratiometric Chemosensor for Al3+ Detection : A quinoline derivative has been developed as a ratiometric chemosensor for Al3+ ion detection, demonstrating significant changes in fluorescence intensity and peak position (Roy et al., 2016).

Catalytic Applications

  • Palladium(II) Complexes for Sonogashira Coupling : Unsymmetrical pincer ligands based on 8-hydroxyquinoline and their palladium(II) complexes have been synthesized. These complexes showed efficiency in catalyzing Sonogashira coupling under amine and copper-free conditions (Kumar et al., 2017).

Tautomeric Bistable Switches

  • 7-OH Quinoline Schiff Bases as Bistable Switches : Synthesized 7-hydroxyquinoline-based Schiff bases have been investigated for their potential as tautomeric bistable switches, which are crucial in the development of novel molecular switches (Georgiev et al., 2021).

Photocleavage Activity

  • DNA Photocleavage Activity of Quinoline Derivatives : Certain pyrimidinyl hydrazones and triazoloquinoline derivatives have been synthesized and evaluated for their DNA photocleavage activity. These compounds demonstrated effectiveness in converting supercoiled DNA into open circular forms (Sharma et al., 2015).

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3E)-3-hydroxyimino-1-quinolin-2-ylbutan-1-ol

InChI

InChI=1S/C13H14N2O2/c1-9(15-17)8-13(16)12-7-6-10-4-2-3-5-11(10)14-12/h2-7,13,16-17H,8H2,1H3/b15-9+

InChI Key

BRHKOJCUSVQRPC-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\O)/CC(C1=NC2=CC=CC=C2C=C1)O

SMILES

CC(=NO)CC(C1=NC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(=NO)CC(C1=NC2=CC=CC=C2C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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